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Compound of Interest

Compound Name: 2-lodo-6-methoxypyrazine

Cat. No.: B1313075

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-lodo-6-methoxypyrazine is a halogenated derivative of methoxypyrazine, a class of
compounds that are of interest in medicinal chemistry and drug development due to their
presence in various biologically active molecules. The introduction of an iodine atom provides a
site for further chemical modification, making it a potentially valuable intermediate in the
synthesis of novel compounds. This technical guide provides a summary of available spectral
data and outlines the standard methodologies for the spectroscopic analysis of this compound.

While specific experimental spectra for 2-lodo-6-methoxypyrazine are not readily available in
publicly accessible literature, this guide presents the known physical and predicted spectral
properties. Furthermore, it details the standard experimental protocols for Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that
would be employed for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties for 2-lodo-6-methoxypyrazine is provided
below. This data is essential for sample handling, preparation, and interpretation of spectral
results.
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Property Value Source

Molecular Formula CsHsIN20 --INVALID-LINK--
Molecular Weight 236.01 g/mol --INVALID-LINK--
Appearance Solid --INVALID-LINK--
Melting Point 36.6-38.1 °C --INVALID-LINK--
CAS Number 58139-03-0 --INVALID-LINK--

Predicted Spectral Data

While experimental spectra are not available, predicted data can offer insights into the
expected spectral features of 2-lodo-6-methoxypyrazine.

Mass Spectrometry (MS)

Predicted collision cross-section (CCS) values provide information about the ion's shape and
can be useful in advanced mass spectrometry techniques.

Adduct m/z Predicted CCS (A?)
[M+H]*+ 236.95194 128.0
[M+Na]* 258.93388 130.7

Data sourced from PubChem.

Experimental Protocols

The following sections detail the standard methodologies for acquiring NMR, IR, and MS
spectra for a compound such as 2-lodo-6-methoxypyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by
providing information about the chemical environment of hydrogen (*H NMR) and carbon (33C
NMR) atoms.
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1H NMR Spectroscopy Protocol:

o Sample Preparation: Dissolve approximately 5-10 mg of 2-lodo-6-methoxypyrazine in 0.5-
0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de). The choice of solvent depends on
the solubility of the compound and should be free from interfering proton signals.

 Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 300 MHz or higher.

o Data Acquisition: Acquire the *H NMR spectrum at room temperature. Standard parameters
include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of
scans to achieve an adequate signal-to-noise ratio.

» Data Processing: Process the raw data by applying a Fourier transform, phasing the
spectrum, and integrating the signals. Chemical shifts are reported in parts per million (ppm)
relative to a reference standard (e.g., tetramethylsilane, TMS).

13C NMR Spectroscopy Protocol:

o Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated
solvent) is typically required for 33C NMR due to the lower natural abundance of the 13C
isotope.

 Instrumentation: Use a high-resolution NMR spectrometer, often the same instrument as for
H NMR.

o Data Acquisition: Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence
to simplify the spectrum to single lines for each unique carbon atom. A larger number of
scans and a longer relaxation delay may be necessary compared to *H NMR.

o Data Processing: Process the data similarly to *H NMR. Chemical shifts are reported in ppm
relative to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.
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Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol:

o Sample Preparation: Place a small amount of solid 2-lodo-6-methoxypyrazine directly onto
the ATR crystal.

e Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR
accessory.

e Background Collection: Record a background spectrum of the clean, empty ATR crystal. This
will be automatically subtracted from the sample spectrum.

o Sample Analysis: Acquire the IR spectrum of the sample. The spectrum is typically recorded
in the range of 4000-400 cm~1.

o Data Interpretation: Identify the characteristic absorption bands corresponding to the
functional groups present in the molecule (e.g., C-H, C=N, C-O, C-I bonds).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification and structural elucidation.

Electron lonization (El)-MS Protocol:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

 lonization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce
ionization and fragmentation.

e Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity
versus m/z.

» Data Analysis: Identify the molecular ion peak (M*) to determine the molecular weight.
Analyze the fragmentation pattern to gain structural information.
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Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of
a chemical compound like 2-lodo-6-methoxypyrazine.
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Workflow for the synthesis, purification, and spectral characterization of a chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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